molecular formula C12H9ClO4 B2701759 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid CAS No. 443124-74-1

5-(3-Chloro-4-methoxyphenyl)-2-furoic acid

Cat. No.: B2701759
CAS No.: 443124-74-1
M. Wt: 252.65
InChI Key: SZXPTYONCGXZNJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 3-chloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde and furan-2-carboxylic acid.

    Condensation Reaction: The 3-chloro-4-methoxybenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amino or hydroxyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine:

    Drug Development: Due to its structural features, the compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    5-(3-Chloro-4-methoxyphenyl)furfural: A related compound with a similar structure but different functional groups.

    3-(3-Chloro-4-methoxyphenyl)propionic acid: Another compound with a similar phenyl group but different core structure.

Uniqueness:

    Structural Features: The presence of both a furan ring and a 3-chloro-4-methoxyphenyl group makes 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid unique in its chemical and biological properties.

    Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from other similar compounds.

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-16-10-3-2-7(6-8(10)13)9-4-5-11(17-9)12(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXPTYONCGXZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443124-74-1
Record name 5-(3-CHLORO-4-METHOXYPHENYL)-2-FUROIC ACID
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